Cyclobutanecarbonyl bromide

Description

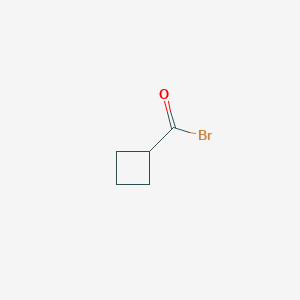

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutanecarbonyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLJDNPAYGPMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517566 | |

| Record name | Cyclobutanecarbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76940-04-0 | |

| Record name | Cyclobutanecarbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutanecarbonyl Bromide and Analogous Acyl Halides

Bromination Reactions for the Formation of Cyclobutane (B1203170) Acyl Bromides

The direct conversion of cyclobutanecarboxylic acid to an α-bromo acyl bromide is most notably achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This classic method facilitates the selective bromination at the alpha-carbon (the carbon atom adjacent to the carbonyl group). organic-chemistry.orgbyjus.com

The Hell-Volhard-Zelinsky reaction is a multi-step process tailored for carboxylic acids possessing an α-hydrogen. chemistrysteps.com Standard bromination under acidic conditions is ineffective for carboxylic acids because the acidic carboxyl proton is removed preferentially, preventing the formation of an enol intermediate necessary for the reaction. libretexts.org The HVZ reaction circumvents this issue by first converting the carboxylic acid into a more reactive acyl bromide. chemistrysteps.comlibretexts.org

The mechanism proceeds as follows:

Acyl Bromide Formation: The reaction is initiated by converting the carboxylic acid into an acyl bromide. libretexts.org

Enolization: The resulting acyl bromide, which lacks the acidic carboxylic proton, can readily tautomerize to its enol form. This step is often catalyzed by the hydrogen bromide (HBr) generated in the initial step. libretexts.orgjove.com

α-Bromination: The electron-rich enol tautomer acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to the selective installation of a bromine atom at the α-carbon. libretexts.orgjove.com

Hydrolysis (Optional): If the desired final product is the α-bromo carboxylic acid, the resulting α-bromo acyl bromide is hydrolyzed with water. byjus.comlibretexts.org However, for the synthesis of the acyl bromide itself, this final step is omitted.

This pathway is crucial as it creates a reactive intermediate that can undergo further synthetic transformations. Because the reaction proceeds through an enol intermediate, if the α-carbon is a stereocenter, a racemic mixture will be formed. libretexts.org

In the context of the Hell-Volhard-Zelinsky reaction, phosphorus tribromide (PBr₃) and bromine (Br₂) play distinct and essential roles. organic-chemistry.orgjove.com

Phosphorus Tribromide (PBr₃): The primary function of PBr₃ is to act as a catalyst, or be used in stoichiometric amounts, to convert the initial carboxylic acid into its corresponding acyl bromide. organic-chemistry.orglibretexts.org This transformation is vital because the acyl bromide is significantly more prone to enolization than the parent carboxylic acid. libretexts.org In many procedures, PBr₃ is not added directly but is generated in situ from the reaction of red phosphorus with bromine. chemistrysteps.comjove.com

Bromine (Br₂): Bromine serves as the halogenating agent. Once the acyl bromide has enolized, the enol intermediate attacks a molecule of diatomic bromine, resulting in the formation of the α-bromo acyl bromide and hydrogen bromide. libretexts.org An excess of bromine is typically required to ensure the reaction proceeds to completion. libretexts.org

The synergistic action of these two reagents enables the efficient α-bromination of carboxylic acids like cyclobutanecarboxylic acid, a reaction that would otherwise be difficult to achieve. libretexts.org

Interactive Data Table: Reagents in Hell-Volhard-Zelinsky Reaction

| Reagent | Formula | Role in Synthesis |

| Cyclobutanecarboxylic Acid | C₅H₈O₂ | Starting Material |

| Phosphorus Tribromide | PBr₃ | Converts carboxylic acid to acyl bromide |

| Bromine | Br₂ | Halogenating agent for the enol intermediate |

| Red Phosphorus | P | Reacts with Br₂ in situ to form PBr₃ |

Synthesis of Cyclobutanecarbonyl Halides from Cyclobutanecarboxylic Acid Derivatives

The synthesis of cyclobutanecarbonyl halides, particularly the chloride, is a foundational step for many synthetic routes. These acyl halides are highly reactive intermediates used to introduce the cyclobutanecarbonyl moiety into various molecular scaffolds. guidechem.comevitachem.com

The most direct method for preparing cyclobutanecarbonyl halides is the treatment of cyclobutanecarboxylic acid with a suitable halogenating agent. The choice of reagent is critical for achieving high yields and purity.

Common reagents for this conversion include:

Thionyl chloride (SOCl₂): This reagent is widely used to convert carboxylic acids into their corresponding acyl chlorides. evitachem.comvulcanchem.com The reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. evitachem.com

Oxalyl chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride is effective for producing acyl chlorides from carboxylic acids. evitachem.comvulcanchem.com It often provides cleaner reactions and is preferred when milder conditions are necessary.

Once formed, cyclobutanecarbonyl halides are potent acylating agents. Their electrophilic carbonyl carbon is susceptible to nucleophilic attack, allowing for a wide range of transformations. The selectivity of these reactions depends on the nucleophile used:

Amines: React with cyclobutanecarbonyl chloride to form amides. evitachem.com

Alcohols: React to produce esters. evitachem.com

Thiols: React to yield thioesters.

This reactivity makes cyclobutanecarbonyl halides, especially cyclobutanecarbonyl chloride, valuable intermediates in the synthesis of pharmaceuticals and specialty chemicals. ganeshremedies.comevitachem.com

Emerging Methodologies for Introducing Cyclobutanecarbonyl Moieties

While classical methods remain prevalent, modern synthetic chemistry has introduced novel strategies for incorporating the cyclobutanecarbonyl group, often leveraging the reactivity of its acyl chloride precursor under innovative conditions.

Cyclobutanecarbonyl chloride is a key starting material for a variety of advanced synthetic applications due to its commercial availability and high reactivity. ganeshremedies.comguidechem.comcymitquimica.com It serves as a robust electrophile in coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.

Recent advancements include:

Grignard Reactions: Cyclobutanecarbonyl chloride can react with Grignard reagents, such as 2-fluorobenzylmagnesium bromide, to form complex ketones. prepchem.com This classic organometallic reaction provides a reliable method for C-C bond formation.

Friedel-Crafts Acylation: This reaction can be used to attach the cyclobutanecarbonyl group to aromatic rings, although it is not explicitly detailed for cyclobutanecarbonyl chloride in the provided context.

Photoredox/Nickel Dual Catalysis: Modern catalytic methods have been developed that successfully couple acyl chlorides with a variety of partners. For instance, cyclobutanecarbonyl chloride has been shown to react efficiently with secondary alkyltrifluoroborates and potassium alkoxymethyltrifluoroborates under visible light photoredox conditions in the presence of a nickel catalyst. acs.orgacs.org These reactions proceed under mild conditions and tolerate a broad range of functional groups, yielding dialkyl ketones and α-alkoxyketones with good to excellent yields (79-80%). acs.orgacs.org

These emerging strategies highlight the continued importance of cyclobutanecarbonyl chloride as a versatile precursor, enabling the construction of sp³-rich molecular architectures that are of increasing interest in medicinal chemistry. rsc.org

Interactive Data Table: Reactions Utilizing Cyclobutanecarbonyl Chloride

| Reaction Type | Coupling Partner/Reagent | Product Type | Yield | Reference |

| Grignard Reaction | 2-fluorobenzylmagnesium bromide | Ketone (Cyclobutyl 2-fluorobenzyl ketone) | Not specified | prepchem.com |

| Amide Coupling | 8-aminoquinoline | Amide | Not specified | acs.org |

| Amide Coupling | Amines (general) | Amides | Not specified | evitachem.com |

| Esterification | Alcohols (general) | Esters | Not specified | evitachem.com |

| Photoredox/Nickel Coupling | Potassium cyclohexyltrifluoroborate | Ketone | 79% | acs.org |

| Photoredox/Nickel Coupling | Potassium methoxymethyltrifluoroborate | α-Alkoxyketone | 80% | acs.org |

Advanced Reaction Mechanisms and Reactivity Profiles of Cyclobutanecarbonyl Bromide

Nucleophilic Acyl Substitution and Derivatives

Nucleophilic acyl substitution is a fundamental reaction of cyclobutanecarbonyl bromide, leading to a variety of carboxylic acid derivatives. libretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the bromide leaving group. libretexts.orgresearchgate.net

Mechanistic Investigations of Ester and Amide Formation

Ester Formation: The reaction of this compound with an alcohol (alcoholysis) yields a cyclobutane (B1203170) ester. libretexts.org The mechanism proceeds via nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. operachem.com In the absence of a catalyst, this reaction is generally slow. However, it can be accelerated by the presence of a base, such as pyridine, which deprotonates the alcohol, increasing its nucleophilicity. operachem.com Alternatively, acid catalysis can be employed. In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol. byjus.comchemistrysteps.com The reaction is typically reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is often removed. chemistrysteps.com

Amide Formation: Similarly, this compound reacts with ammonia (B1221849) or amines (aminolysis) to form cyclobutanecarboxamides. libretexts.org The reaction with amines is generally faster and more exothermic than with alcohols due to the higher nucleophilicity of nitrogen. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the bromide ion to form the amide. masterorganicchemistry.com The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide byproduct. masterorganicchemistry.com

| Reactant | Product | Catalyst/Conditions |

| Alcohol | Ester | Acid or Base operachem.combyjus.com |

| Amine | Amide | Often requires a base for neutralization masterorganicchemistry.com |

Organometallic Transformations Involving Cyclobutane Acyl Halides

Organometallic reagents offer a powerful tool for forming new carbon-carbon bonds with this compound.

Grignard Reagent Chemistry and Carbonyl Additions

Grignard reagents (RMgX) react readily with acyl halides like this compound. libretexts.org These reactions typically lead to the formation of tertiary alcohols. libretexts.orgmasterorganicchemistry.com The mechanism involves two successive additions of the Grignard reagent. The first addition results in a ketone intermediate through nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com This ketone is more reactive than the starting acyl halide and immediately undergoes a second nucleophilic addition by another equivalent of the Grignard reagent to form a tertiary alkoxide. masterorganicchemistry.comyoutube.com Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. youtube.com

For example, the reaction of this compound with two equivalents of methylmagnesium bromide, followed by an acidic workup, would yield 1-(cyclobutyl)-1-methylethanol.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a versatile method for the formation of C-C and C-heteroatom bonds. eie.gr Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used. eie.gr In the context of this compound, these reactions can be used to couple the cyclobutane acyl group with various organic fragments. For instance, a photoredox/nickel dual catalysis system has been developed for the cross-coupling of acyl chlorides with potassium alkyltrifluoroborates to synthesize unsymmetrical ketones. nih.gov This method has been successfully applied to cyclobutanecarbonyl chloride, suggesting its applicability to the corresponding bromide. nih.gov

Oxidative Addition and Reductive Elimination Processes

The catalytic cycles of many transition metal-catalyzed coupling reactions involve oxidative addition and reductive elimination steps. umb.edulibretexts.org Oxidative addition is the reaction where the metal center's oxidation state increases by two. libretexts.org For an acyl halide like this compound, the C-Br bond can oxidatively add to a low-valent transition metal complex. libretexts.org This process is a key step in reactions like the Suzuki or Negishi coupling. acs.org

Reductive elimination is the reverse process, where two ligands on the metal center are coupled and eliminated, and the metal's oxidation state decreases by two. libretexts.org This is often the final, product-forming step in a catalytic cycle. umb.edu For example, after transmetalation in a Suzuki coupling, the cyclobutane acyl group and the organic group from the organoboron reagent are both bound to the palladium center. They are then reductively eliminated to form the desired ketone product, regenerating the palladium catalyst.

| Reaction | Key Steps | Product Type |

| Grignard Reaction | Nucleophilic Acyl Substitution followed by Nucleophilic Addition | Tertiary Alcohol libretexts.orgmasterorganicchemistry.com |

| Transition Metal-Catalyzed Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Ketones, etc. nih.govacs.org |

Ring-Opening and Rearrangement Pathways

The cyclobutane ring, while more stable than cyclopropane (B1198618), is still susceptible to ring-opening and rearrangement reactions under certain conditions, particularly when activated by adjacent functional groups. The presence of the carbonyl group in this compound can facilitate such transformations. For instance, under certain reaction conditions, cyclobutanecarbonyl compounds may undergo ring-opening or rearrangement. While specific examples for this compound are not extensively detailed in the provided search results, related cyclobutane systems show these tendencies. For example, photochemical [2+2] cycloadditions followed by thermal electrocyclic ring-opening are known pathways for constructing complex molecules from cyclobutane intermediates. masterorganicchemistry.commsu.edu Lewis acid-promoted Payne rearrangements have also been observed in substituted cyclobutane systems, leading to unexpected products. beilstein-journals.org

Mechanisms of Ring Expansion and Contraction in Cyclobutane Systems

Ring expansion and contraction are characteristic reactions of cyclobutane derivatives, often proceeding through carbocationic intermediates to alleviate inherent ring strain. masterorganicchemistry.comresearchgate.net

Ring Expansion: The expansion of a cyclobutane ring to a cyclopentane (B165970) system is a thermodynamically favorable process driven by the release of ring strain. rsc.orgmasterorganicchemistry.com For this compound, such rearrangements can be initiated by generating a carbocation adjacent to the ring. One classical method analogous to this transformation is the Tiffeneau-Demjanov rearrangement, which typically involves the diazotization of a 1-aminomethyl-cycloalkanol. acs.orgrsc.org In the context of this compound, a related pathway could be envisaged by converting the acyl bromide to a suitable precursor that can generate an exocyclic carbocation.

The table below summarizes key rearrangement types applicable to cyclobutane systems.

| Rearrangement Type | Key Intermediate | Driving Force | Typical Product from Cyclobutane Precursor |

| Wagner-Meerwein | Carbocation | Relief of ring strain, formation of a more stable carbocation | Ring-expanded product (e.g., cyclopentane derivative) masterorganicchemistry.comnih.gov |

| Tiffeneau-Demjanov | Carbocation (from diazonium salt) | Relief of ring strain, loss of N₂ | Ring-expanded ketone or alcohol (e.g., cyclopentanone) acs.orgrsc.org |

| Favorskii | Cyclopropanone | Formation of a carboxylate derivative | Ring-contracted product (e.g., cyclopropanecarboxylic acid derivative) benthamscience.com |

| Wolff | Carbene (from α-diazoketone) | Loss of N₂, rearrangement to a ketene (B1206846) | Ring-contracted product (e.g., cyclopropyl (B3062369) derivative) benthamscience.comsci-hub.se |

Ring Contraction: While less common than expansion, ring contraction of cyclobutane systems can also occur. The Favorskii rearrangement is a notable example, typically involving the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative. benthamscience.com Although this compound is not an α-halo ketone, its derivatives could potentially undergo such rearrangements. For example, bromination at the α-position followed by treatment with a base could induce a Favorskii-type contraction to a cyclopropanecarboxylic ester. rsc.org

Another pathway for ring contraction is the Wolff rearrangement, which proceeds via an α-diazoketone intermediate. benthamscience.comsci-hub.se This intermediate, upon photochemical or thermal induction, loses nitrogen gas to form a carbene, which rearranges to a ketene. The ketene is then trapped by a nucleophile to give the ring-contracted product. This has been used to convert cyclopentanones into cyclobutane derivatives and could theoretically be applied to form cyclopropane systems from cyclobutanone (B123998) precursors. benthamscience.com

Free Radical and Ionic Rearrangements in Strained Rings

The strained C-C bonds of the cyclobutane ring are susceptible to cleavage under both ionic and free-radical conditions, leading to various rearrangements.

Ionic Rearrangements: As discussed previously, ionic rearrangements of cyclobutane systems are dominated by carbocation-mediated processes. The Wagner-Meerwein rearrangement is a fundamental example, involving a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocationic center. thieme-connect.de In systems where a carbocation is formed exocyclic to the cyclobutane ring, the migration of a ring carbon (an alkyl shift) leads to a ring-expansion event, driven by the formation of the more stable cyclopentyl system. masterorganicchemistry.comnih.gov The generation of the initial carbocation from this compound could be facilitated by a Lewis acid, which polarizes the C-Br bond, promoting its departure.

Free Radical Rearrangements: While 1,2-shifts are less common for free radicals compared to carbocations, rearrangements can occur, particularly when driven by the release of significant ring strain. stackexchange.comrsc.orglkouniv.ac.in For this compound, a key radical intermediate is the cyclobutylcarbonyl radical, which can be generated via photoredox catalysis. This acyl radical can potentially undergo decarbonylation to yield a cyclobutyl radical. nih.govwikipedia.org

The resulting cyclobutyl radical exists in equilibrium with its ring-opened form, the 3-butenyl radical. This ring-opening is a β-scission event, driven by the relief of ring strain. However, this process is reversible and often slow for the unsubstituted cyclobutyl radical. The presence and nature of substituents on the ring can significantly influence the rate and direction of this equilibrium.

Furthermore, free-radical-mediated ring expansion reactions have been developed for cyclobutanone systems. benthamscience.comCurrent time information in Birmingham, GB. These reactions typically involve the generation of a carbon-centered radical that cyclizes onto the carbonyl group, forming a bicyclic alkoxy radical. Subsequent selective β-scission of this intermediate, driven by strain relief, leads to a ring-expanded product. benthamscience.com This showcases that radical pathways can also be effectively harnessed to achieve skeletal rearrangements in strained four-membered rings.

Catalytic Activation Strategies

To overcome the kinetic barriers associated with the functionalization of the relatively stable C-Br bond, various catalytic strategies have been developed. These methods aim to activate the this compound molecule, making it more susceptible to nucleophilic attack or radical formation under mild conditions.

Halogen Bonding as a Non-Covalent Activation Mode for Brominated Compounds

Halogen bonding (XB) is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) acts as a Lewis acid, interacting with a Lewis base. sci-hub.sebohrium.com This interaction can be harnessed to activate carbon-halogen bonds. In the case of this compound, a halogen bond donor catalyst can form an adduct with the bromine atom. acs.orgwiley.com

This association polarizes the C-Br bond, increasing its electrophilicity and weakening the bond, thereby facilitating its cleavage. Cationic and highly fluorinated neutral compounds are often employed as effective halogen bond donors. bohrium.com For example, halo-1,2,3-triazolium salts have been demonstrated to be potent XB donors capable of activating C-Br bonds in solvolysis reactions by abstracting the halide anion. acs.orgbohrium.com This activation strategy represents a powerful alternative to traditional Lewis acid catalysis, often proceeding under very mild conditions.

The table below shows examples of XB donors used in catalysis.

| Catalyst Type | Example Structure/Name | Activation Principle | Ref. |

| Cationic Monodentate | Imidazolium-based donors | Abstraction of halide via strong electrostatic interaction and XB. | sci-hub.se |

| Cationic Bidentate | Bidentate 1,2,3-triazolium salts | Stronger binding and higher activity due to chelation effect. | bohrium.com |

| Neutral Polyfluorinated | Perfluoroiodobenzenes | Strong σ-hole on iodine activates the C-Br bond. | bohrium.com |

This non-covalent activation can promote reactions such as nucleophilic substitution at the carbonyl carbon or facilitate the heterolytic cleavage of the C-Br bond to initiate ionic rearrangements.

Photoredox Catalysis for Carbon-Bromine Bond Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. nih.govacs.org This strategy is highly effective for the functionalization of carbon-bromine bonds. The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex or an organic dye, which absorbs visible light to reach an excited state. nih.govwiley.com This excited photocatalyst is a potent single-electron donor or acceptor.

In a reductive quenching cycle relevant to this compound, the excited photocatalyst ([PC*]) is reductively quenched by a sacrificial electron donor (e.g., an amine) to generate a more strongly reducing species ([PC]⁻). This species then transfers an electron to the this compound. This single-electron transfer (SET) to the C-Br bond leads to its homolytic cleavage, generating a cyclobutylcarbonyl radical and a bromide anion. nih.govacs.org

Alternatively, an oxidative quenching cycle can operate where the excited photocatalyst directly reduces the acyl bromide to generate the acyl radical. wiley.com The resulting cyclobutylcarbonyl radical is a versatile intermediate that can participate in a variety of subsequent reactions, such as:

Addition to π-systems: Reacting with alkenes or arenes in Giese- or Minisci-type reactions. thieme-connect.denih.gov

Decarbonylation: Losing carbon monoxide to form a cyclobutyl radical, which can then be trapped or undergo further rearrangement. nih.gov

Coupling Reactions: Engaging in dual catalytic cycles, for example with nickel catalysis, to form C-C bonds with various coupling partners. rsc.orgacs.org

This photoredox approach allows for the generation of acyl radicals from precursors like acyl chlorides (and by extension, bromides) under neutral, room-temperature conditions, avoiding the harsh reagents often required in traditional radical chemistry. nih.govwiley.com

Sophisticated Spectroscopic Characterization and Structural Elucidation of Cyclobutanecarbonyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. vanderbilt.edu For cyclobutanecarbonyl bromide, both ¹H and ¹³C NMR spectroscopy provide critical data for a complete structural assignment.

The ¹H NMR spectrum of this compound reveals the distinct chemical environments of the protons within the molecule. The spectrum is characterized by a set of multiplets arising from the protons on the cyclobutane (B1203170) ring. The proton attached to the carbonyl-bearing carbon (α-proton) is expected to resonate at a lower field due to the electron-withdrawing nature of the carbonyl group and the bromine atom. The remaining methylene (B1212753) protons of the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

A representative, though not experimentally verified for this specific molecule, ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| α-H | 3.5 - 4.0 | Multiplet | - |

| β-H₂ | 2.2 - 2.8 | Multiplet | - |

| γ-H₂ | 1.8 - 2.4 | Multiplet | - |

The ¹³C NMR spectrum provides direct information about the carbon framework of this compound. bhu.ac.in Each non-equivalent carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon is highly deshielded and appears at the lowest field, typically in the range of 160-180 ppm. The carbon atom bonded to the bromine atom (α-carbon) will also be significantly downfield due to the "heavy atom effect" of bromine. stackexchange.com The chemical shifts of the other cyclobutane ring carbons will appear at higher fields.

A predicted ¹³C NMR data table is shown below, based on typical chemical shift ranges for similar functional groups. wisc.edu

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C-Br | 50 - 60 |

| β-CH₂ | 25 - 35 |

| γ-CH₂ | 15 - 25 |

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity and spatial relationships between atoms in a molecule. harvard.edunationalmaglab.org

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other. This would allow for the unambiguous assignment of the protons on the cyclobutane ring by tracing the coupling network.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. hmdb.ca This technique is instrumental in assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying the quaternary carbonyl carbon by its correlation with the α- and β-protons.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing characteristic absorption bands for different functional groups. wikipedia.org It is a rapid and sensitive technique for identifying the key structural components of this compound. mdpi.com

The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For acyl bromides, this band typically appears at a high frequency, generally in the range of 1785-1815 cm⁻¹. uniroma1.it The exact position is influenced by the ring strain of the cyclobutane ring, which tends to increase the frequency compared to acyclic acyl bromides. libretexts.orgmsu.edu

The carbon-bromine (C-Br) stretching vibration gives rise to a characteristic absorption in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.orguobabylon.edu.iq This band can sometimes be weak but is a key indicator of the presence of a bromine atom. missouri.edu

A table summarizing the expected characteristic FTIR absorption bands is provided below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1790 - 1820 | Strong |

| C-Br | Stretch | 690 - 515 | Medium to Weak |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| CH₂ | Bend | ~1465 | Medium |

High-resolution infrared spectroscopy allows for the observation of fine structure within the vibrational bands, which arises from simultaneous rotational transitions. colorado.eduethz.ch This rovibrational analysis can provide highly precise information about the molecule's rotational constants, bond lengths, and bond angles in the gas phase. libretexts.orglibretexts.org

For this compound, a high-resolution FTIR spectrum would reveal distinct P, Q, and R branches for the fundamental vibrational modes. The analysis of the spacing between the rotational lines would yield the rotational constants (A, B, and C) for the molecule. From these constants, it is possible to determine the moments of inertia and, consequently, derive a detailed three-dimensional structure of the molecule. This technique is particularly powerful for studying the conformational properties and the effects of the substituent on the geometry of the cyclobutane ring. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Interpretation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to provide characteristic data for its identification.

Upon introduction into the mass spectrometer, the this compound molecule (C₅H₇BrO) is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion, [M]⁺•. Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge (m/z) units. docbrown.infomsu.edu The nominal molecular weight of this compound is 162 g/mol (using ⁷⁹Br) and 164 g/mol (using ⁸¹Br).

The fragmentation of the molecular ion is a predictable process driven by the stability of the resulting fragments. Key fragmentation pathways for acyl halides and cyclobutane derivatives include alpha-cleavage, loss of the halogen, and ring cleavage. libretexts.orgnist.govdocbrown.info

Expected Fragmentation Pattern:

The primary fragmentation events anticipated for this compound are:

Loss of the Bromine Radical: The C-Br bond is relatively weak and prone to cleavage, leading to the formation of the cyclobutanecarbonyl cation. This would result in a prominent peak at m/z 83.

Loss of Carbon Monoxide (CO): Following the loss of the bromine atom, the resulting acylium ion ([C₄H₇CO]⁺) can readily lose a molecule of carbon monoxide to form the cyclobutyl cation. This would produce a peak at m/z 55.

Cleavage of the Cyclobutane Ring: The cyclobutane ring itself can undergo fragmentation. A characteristic pathway for cyclobutane is the cleavage into two ethylene (B1197577) molecules ([C₂H₄]). docbrown.info This would lead to fragments at m/z 28. The cyclobutyl cation (m/z 55) could also fragment further, for instance, by losing ethylene to produce the allyl cation ([C₃H₃]⁺) at m/z 39, or by losing a methyl radical to give [C₃H₄]⁺• at m/z 40.

Formation of Bromine-containing Fragments: While less common, fragmentation can also lead to bromine-containing ions, such as [BrCO]⁺, which would appear as an isotopic pair at m/z 107 and 109.

The resulting mass spectrum would be a unique fingerprint of the molecule, characterized by the M/M+2 isotopic pattern of the molecular ion and any bromine-containing fragments, along with the characteristic peaks from the loss of bromine and subsequent fragmentation of the cyclobutyl ring structure.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 164 / 162 | Molecular Ion | [C₅H₇⁸¹BrO]⁺• / [C₅H₇⁷⁹BrO]⁺• | Isotopic pair (M/M+2) with approximately 1:1 intensity ratio. docbrown.info |

| 83 | Cyclobutanecarbonyl cation | [C₅H₇O]⁺ | Loss of •Br from the molecular ion. Likely a significant peak. |

| 55 | Cyclobutyl cation | [C₄H₇]⁺ | Loss of CO from the [C₅H₇O]⁺ fragment. |

| 41 | Allyl cation | [C₃H₅]⁺ | Rearrangement and fragmentation of the cyclobutyl ring. docbrown.info |

| 39 | Cyclopropenyl cation | [C₃H₃]⁺ | Further fragmentation of the cyclobutyl ring. |

X-ray Crystallography for Solid-State Structural Determination

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. The compound's physical state at room temperature (likely a liquid, similar to cyclobutanecarbonyl chloride) would necessitate low-temperature crystallization techniques to obtain a single crystal suitable for analysis. nih.gov

Hypothetical Crystallographic Analysis:

Should a suitable crystal of this compound be obtained and analyzed, the experiment would yield detailed structural parameters. The process involves mounting a single crystal and irradiating it with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mpg.de

The key information that would be derived from such a study includes:

Crystal System and Space Group: These define the symmetry of the crystal lattice and the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely measured.

Molecular Conformation: The analysis would reveal the exact conformation of the cyclobutane ring (puckered or planar) and the orientation of the carbonyl bromide group relative to the ring. Vibrational spectroscopy studies on the related cyclobutanecarbonyl chloride and bromide suggest the presence of multiple conformers in the liquid state, and crystallography would identify which conformer is preferred in the crystal lattice. researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C=O, C-Br) and bond angles would be obtained, providing insight into the electronic and steric effects within the molecule.

This data would provide an unambiguous structural determination of this compound in the solid phase, serving as a fundamental reference for its chemical properties and reactivity.

Table 2: Hypothetical Crystallographic Data for this compound

Note: The following data is illustrative of the parameters that would be obtained from an X-ray crystallography experiment and is not based on published experimental results.

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | Pnma | A common space group for orthorhombic crystals. |

| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 6.1 | Length of the 'c' axis of the unit cell. |

| α, β, γ (°) | 90 | Angles of the unit cell for an orthorhombic system. |

| Volume (ų) | 528.4 | The volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| C=O Bond Length (Å) | 1.19 | The length of the carbonyl double bond. |

| C-Br Bond Length (Å) | 1.95 | The length of the carbon-bromine single bond. |

Computational Chemistry and Theoretical Investigations of Cyclobutanecarbonyl Bromide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, which in turn dictates the molecule's geometry, energy, and other characteristics. rsc.org For Cyclobutanecarbonyl bromide, these calculations are crucial for understanding the interplay between the strained cyclobutane (B1203170) ring and the reactive acyl bromide group.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. rub.decsustan.edu It is used to determine the equilibrium geometry of a molecule by finding the minimum energy structure on the potential energy surface. arxiv.orglupinepublishers.com This process, known as geometry optimization, involves iteratively calculating the forces on each atom and adjusting their positions until the forces are negligible. rub.deq-chem.com

For this compound, DFT calculations, often using functionals like B3LYP, can predict key structural parameters. rsc.org These include bond lengths (C-C, C-H, C=O, C-Br), bond angles, and the dihedral angle describing the puckering of the cyclobutane ring. The puckered, non-planar conformation of the cyclobutane ring is a critical feature that DFT can model accurately. Furthermore, DFT is used to calculate the total electronic energy, which is essential for comparing the stability of different conformers and for calculating reaction energies. lupinepublishers.com Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared spectrum. nepjol.inforsc.org

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: These are representative values based on known structures of related molecules. Specific values would depend on the level of theory and basis set used.)

| Parameter | Predicted Value |

| C-C (ring) bond length | ~1.55 Å |

| C=O bond length | ~1.79 Å |

| C-Br bond length | ~1.95 Å |

| Ring Puckering Angle | ~25-35° |

| O=C-Br bond angle | ~121° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data for parameterization. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to improve upon calculations, approaching the exact solution to the Schrödinger equation as the level of theory and basis set size increase. nih.gov

While computationally more demanding than DFT, these methods are employed when higher accuracy is required, particularly for calculating reaction barrier heights and weak intermolecular interactions. nih.govibrahim-sadiek.com For this compound, MP2 or CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) could be used to refine the energies obtained from DFT calculations. ibrahim-sadiek.com This provides a benchmark for the DFT results and yields more reliable thermochemical data, such as the heat of formation and bond dissociation energies. Hybrid methods, which combine aspects of different theoretical models, are also used to achieve a balance of accuracy and computational efficiency.

Modeling of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. opentextbc.ca This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. github.io The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation barrier and, consequently, its rate. github.ioims.ac.jp

For a reactive molecule like this compound, which can undergo reactions such as nucleophilic substitution at the carbonyl carbon, computational modeling can map out the entire potential energy surface of the reaction. masterorganicchemistry.comlibretexts.org

Theoretical modeling can predict the most likely pathways a reaction will follow. opentextbc.ca For instance, in a nucleophilic substitution reaction, does the reaction proceed through a concerted (e.g., S_N2-like) or a stepwise (e.g., tetrahedral intermediate) mechanism? By calculating the energies of the transition states for different possible pathways, chemists can predict which route is more favorable. github.io

A key aspect of this analysis is locating the transition state structure. Computational algorithms can search for this first-order saddle point on the potential energy surface. github.ioims.ac.jp Once found, a vibrational frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond). github.io

Furthermore, these models can explain and predict selectivity. For example, in the photobromination of alkanes, the selectivity of the bromine radical is explained by the Hammond postulate, where the more endothermic reaction has a transition state that more closely resembles the product, leading to a preference for forming the more stable radical intermediate. nepjol.info Similar principles, when applied computationally to reactions of this compound, can predict product distributions and stereochemical outcomes. For example, in a substitution reaction at a chiral center, modeling the backside attack characteristic of an S_N2 mechanism can predict the inversion of stereochemistry. github.io

Theoretical Assessment of Ring Strain Energies and Their Influence on Reactivity

The cyclobutane ring is characterized by significant ring strain, which arises from both angle strain (bond angles deviating from the ideal 109.5°) and torsional strain (eclipsing interactions of hydrogen atoms). libretexts.org This inherent strain is a major factor influencing the molecule's stability and reactivity. numberanalytics.com

The total strain energy of a cycloalkane can be determined experimentally by measuring its heat of combustion and comparing it to a strain-free reference. libretexts.org Computationally, ring strain can be calculated by comparing the energy of the cyclic molecule to a hypothetical strain-free analogue, often through the use of homodesmotic reactions. stackexchange.commasterorganicchemistry.com These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, isolating the energy contribution from strain. stackexchange.com Quantum mechanical methods are well-suited for calculating the energies required for this assessment. numberanalytics.com

For this compound, the total ring strain would be a combination of the inherent strain of the cyclobutane ring modified by the electronic effects of the carbonyl bromide substituent. The substituent can affect the ring's puckering and the C-C bond lengths, thus altering the strain energy relative to unsubstituted cyclobutane. Theoretical calculations can precisely quantify these effects, providing insight into how the ring strain might serve as a driving force in reactions where the ring is cleaved or rearranged.

Table 2: Representative Ring Strain Energies of Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | Source |

| Cyclopropane (B1198618) | 27.6 | masterorganicchemistry.com |

| Cyclobutane | 26.3 | masterorganicchemistry.com |

| Cyclopentane (B165970) | 6.2 | libretexts.org |

| Cyclohexane | 0 | libretexts.org |

Simulations of Molecular Dynamics and Conformational Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. ijpsr.com Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govresearchgate.net This provides a "movie" of molecular behavior, allowing for the exploration of conformational landscapes and dynamic processes. ijpsr.comnih.gov

For this compound, MD simulations can be used to study its conformational behavior in detail. pressbooks.pubtaylorfrancis.com Key dynamic processes that could be investigated include:

Ring Puckering: The cyclobutane ring is not static but rapidly interconverts between equivalent puckered conformations. MD simulations can model the timescale and energy barrier of this ring-flipping process.

Rotational Isomerism: The rotation around the single bond connecting the cyclobutane ring to the carbonyl group can be studied. MD can help identify the most stable rotational conformers (e.g., where the carbonyl group is equatorial or axial relative to the ring's pucker) and the energy barriers between them. researchgate.net

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can provide insights into how the molecule's conformation and dynamics are influenced by its environment.

These simulations rely on a "force field," a set of parameters that describes the potential energy of the system as a function of atomic positions. While less computationally intensive than quantum mechanics, the accuracy of MD simulations is highly dependent on the quality of the force field used. researchgate.net

Advanced Applications in Complex Organic Synthesis and Methodology Development

Utilization as a Reactive Intermediate for Complex Molecule Construction

As a reactive acylating agent, cyclobutanecarbonyl bromide is instrumental in the assembly of complex molecules where the rigid, four-membered cyclobutane (B1203170) ring is a critical structural element. The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) imparts unique conformational constraints and reactivity to the target molecules. nih.gov The acyl bromide functionality provides a versatile handle for forming stable amide, ester, or ketone linkages under relatively mild conditions. This reactivity is harnessed in multi-step syntheses to connect the cyclobutane unit to other fragments, building up molecular complexity in a controlled manner. Its utility is comparable to the more commonly cited cyclobutanecarbonyl chloride, which is also used as an intermediate for synthesizing active pharmaceutical ingredients and specialty chemicals. baranlab.orgganeshremedies.com

The cyclobutane ring is an attractive scaffold in medicinal chemistry, often serving as a bioisostere for other cyclic or acyclic structures to improve pharmacological properties. This compound and its derivatives are key reagents for incorporating this motif into potential therapeutic agents. A notable application is in the synthesis of novel β3 integrin antagonists, which are explored for their potential in cancer therapy. mdpi.com In these syntheses, the cyclobutane core, introduced via a cyclobutanecarboxylic acid derivative, acts as a rigid spacer to correctly orient pharmacophoric groups, such as a pyrimidine (B1678525) ring, to achieve high-affinity binding to the target protein. mdpi.com The synthesis of these molecules demonstrates how the cyclobutane scaffold can be strategically employed to create compounds with significant biological activity. mdpi.comnih.gov

Table 1: Examples of Biologically Active Scaffolds Derived from Cyclobutane Precursors

| Scaffold Class | Target | Therapeutic Area | Key Synthetic Precursor |

|---|---|---|---|

| Cyclobutane-based β3 Integrin Antagonists | αvβ3 and αIIbβ3 Integrins | Oncology | Cyclobutanecarboxylic acid derivatives |

| Cyclobutane-containing Pyrrolidines | Not Specified | Drug Discovery | Cyclobutane building blocks |

Strategic Implementation in C-H Functionalization Methodologies

The field of C-H functionalization offers a powerful strategy for streamlining organic synthesis by directly converting C-H bonds into C-C, C-N, or C-O bonds. wjarr.com this compound plays a crucial role in this area by enabling the installation of directing groups onto the cyclobutane ring. acs.org These directing groups chelate to a transition metal catalyst, positioning it to selectively activate a specific C-H bond on the cyclobutane ring for subsequent functionalization. hbni.ac.inmt.com

For instance, cyclobutanecarbonyl chloride (a close analog of the bromide) can be reacted with a directing group like 8-aminoquinoline. baranlab.org The resulting cyclobutyl-amide then directs a palladium catalyst to arylate the C-H bonds at the β-position of the cyclobutane ring with high efficiency and diastereoselectivity. acs.org This approach transforms a simple cyclobutane starting material into a highly functionalized and stereochemically complex product in a single step, highlighting the strategic advantage of using cyclobutanecarbonyl derivatives in modern synthetic methods. baranlab.orgacs.org

Table 2: C-H Functionalization Directed by Cyclobutane-Derived Amides

| Directing Group | Catalyst | Coupling Partner | Functionalization Outcome | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | Pd(OAc)₂ | Aryl iodides, Indoles | β-Arylation of cyclobutane ring | acs.org |

Enantioselective and Diastereoselective Transformations

Achieving stereocontrol is a central challenge in organic synthesis. The rigid four-membered ring introduced by this compound can be exploited to influence the stereochemical outcome of subsequent reactions. The conformational rigidity of the cyclobutane scaffold can create a biased steric environment, leading to high levels of diastereoselectivity in reactions at or near the ring. For example, in the synthesis of complex pyrrolidines, reactions involving cyclobutane-containing substrates have been shown to proceed with high diastereoselectivity. rsc.org Similarly, copper-catalyzed reactions involving the formation of complex cyclobutanes can be controlled to produce specific diastereomers. acs.org While direct enantioselective reactions using this compound are less common, it serves as a precursor to chiral cyclobutane derivatives that can undergo highly stereoselective transformations. ethz.ch

Development of Novel Synthetic Pathways for Strained Carbocycles

Strained carbocycles, such as bicyclobutanes and other polycyclic systems, are valuable intermediates in synthesis due to the potential for strain-release transformations that can rapidly build molecular complexity. nih.gov this compound can serve as a starting point in synthetic pathways designed to access these highly strained systems. For example, the carbonyl group can be transformed into other functionalities that facilitate ring-closing reactions to form bicyclic structures. The development of methods to construct complex and strained carbocycles, such as oxa-bridged systems, often relies on precursors that contain a pre-formed carbocyclic ring. rsc.org The use of [1.1.1]propellane as a building block has emerged as a strategy to construct strained bicyclo[1.1.1]pentanes and cyclobutanes, representing an innovative pathway to these unique structures. acs.org

Q & A

Q. What are the recommended storage conditions for cyclobutanecarbonyl bromide to maintain its stability?

this compound should be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures between 0–6°C , as suggested by analogous brominated compounds like 4-chlorobenzyl bromide, which require refrigeration to prevent decomposition . Moisture-sensitive handling is critical due to the compound’s likely reactivity with water, necessitating anhydrous laboratory conditions.

Q. What synthetic routes are commonly employed for the preparation of this compound in laboratory settings?

A standard method involves reacting cyclobutanecarboxylic acid (CAS 3721-95-7) with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) under reflux in anhydrous solvents like dichloromethane. This approach mirrors the synthesis of cyclobutanecarbonyl chloride (CAS 5006-22-4), where acyl halides are generated via carboxylic acid activation . Reaction progress can be monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track carbonyl bromide formation.

Q. How can the purity of this compound be assessed using chromatographic techniques?

High-performance liquid chromatography (HPLC) with UV detection (λ ≈ 210–220 nm) is recommended for purity analysis. For bromide quantification, capillary electrophoresis (CE) with direct UV detection at 200 nm can resolve bromide ions from chloride or other halides, as demonstrated in bromide determination studies . Pre-column derivatization or ion-pair chromatography may enhance separation efficiency for complex matrices.

Advanced Research Questions

Q. What advanced spectroscopic methods are utilized to characterize the structural and electronic properties of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) can elucidate the compound’s cyclobutane ring strain and acyl bromide functional group. For electronic properties, X-ray photoelectron spectroscopy (XPS) can quantify the binding energy of bromine (Br 3d₅/₂ ≈ 70 eV) and carbonyl carbons. Computational methods, such as density functional theory (DFT), may model ring strain effects on reactivity, referencing analogous phosphonium bromide systems .

Q. How can researchers resolve discrepancies in bromide ion quantification data arising from different analytical methodologies?

Discrepancies, such as those observed in environmental bromide studies due to methodological variations (e.g., ion chromatography vs. colorimetry), require calibration against certified reference materials (CRMs) . Cross-validation using inductively coupled plasma mass spectrometry (ICP-MS) or neutron activation analysis (NAA) improves accuracy. Statistical tools (e.g., Bland-Altman plots) can quantify inter-method biases .

Q. What computational approaches are employed to model the reactivity and reaction pathways of this compound in nucleophilic substitution reactions?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) can predict reaction kinetics and transition states. For example, the SN2 mechanism at the carbonyl bromide center may be compared to benzyl bromide systems, where steric hindrance from the cyclobutane ring influences activation energy . Solvent effects (e.g., dielectric constant) should be incorporated using continuum solvation models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.